N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline
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Overview
Description
N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is characterized by the presence of an acridine moiety linked to a norvaline residue through an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline typically involves the reaction of 9-oxoacridine-10-acetic acid with norvaline. The reaction is carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acridine moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, hydroxylated compounds, and other functionalized derivatives .
Scientific Research Applications
N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer activity and as a probe for studying biological pathways.
Industry: Utilized in the development of dyes, fluorescent markers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety intercalates into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-10(9H)-acridineacetic acid: Shares the acridine moiety but lacks the norvaline residue.
Acridine-9-carboxaldehyde: Contains an acridine core with a carboxaldehyde group.
10-Carboxymethyl-9-acridanone: Similar structure with a carboxymethyl group instead of the acetyl group.
Uniqueness
N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline is unique due to the presence of the norvaline residue, which imparts distinct biological properties and enhances its potential as a therapeutic agent. The combination of the acridine moiety with norvaline allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[[2-(9-oxoacridin-10-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H20N2O4/c1-2-7-15(20(25)26)21-18(23)12-22-16-10-5-3-8-13(16)19(24)14-9-4-6-11-17(14)22/h3-6,8-11,15H,2,7,12H2,1H3,(H,21,23)(H,25,26) |
InChI Key |
FITZDCJYBPTPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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